molecular formula C42H41FN8O2 B606949 Carboximidamide) CAS No. 2170606-74-1

Carboximidamide)

Cat. No. B606949
M. Wt: 708.84
InChI Key: NUVPJXUYFGWDGB-UHFFFAOYSA-N
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Description

Carboximidamide, also known as carboxamidine, is a functional group found in organic compounds . It is the imine derivative of amides and is frequently encountered in organic chemistry . The simplest amidine is formamidine .


Synthesis Analysis

A common route to primary amidines, such as carboximidamides, is the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to give an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the amination of an imidoyl chloride .


Molecular Structure Analysis

Carboximidamides are derived from oxoacids of the form RnE(=O)OH, where R is a substituent . The -OH group is replaced by an -NH2 group and the =O group is replaced by =NR, giving amidines the general structure RnE(=NR)NR2 .


Chemical Reactions Analysis

The reaction mechanism of N-alkyloxypyridine-2- or -4-carboximidamide consists of two stages . In the first step, sodium 1-amino-1-(2-, 3- or -4-pyridyl)imineoxide is formed by the reaction of an appropriate N-hydroxypyridinecarboximidamide with a strong base .


Physical And Chemical Properties Analysis

The LC–MS/MS method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines . The method was successfully applied to monitor and control the synthesis process .

Scientific Research Applications

  • Synthesis of Polysubstituted Acylguanidines and Guanylureas : Carboximidamides, such as (Benzotriazol-1-yl)carboximidamides, are used in the efficient synthesis of polysubstituted acylguanidines and guanylureas. These compounds are synthesized under mild conditions and allow for variation of substituents, providing flexibility in chemical synthesis (Katritzky et al., 2004).

  • Anti-hyperglycemic Applications : Novel carboximidamides, linked with pyrimidine moiety, have been shown to possess anti-hyperglycemic properties. They significantly decrease serum glucose levels and restore liver and kidney function in diabetic models, suggesting their potential as therapeutic agents against diabetes (Moustafa et al., 2021).

  • Catalysis in Polymer Synthesis : Carboximidamides are used as ligands for metal complexation, particularly with Zn(II) and Cu(II). These complexes serve as catalysts in the copolymerization of carbon dioxide and epoxides, indicating their utility in polymer chemistry (Walther et al., 2006).

  • Potential Hypoglycemic Agents : Nitrogen heterocyclic carboximidamides have shown significant hypoglycemic activity, indicating their potential as antidiabetic agents. Research suggests that the heterocyclic ring in these compounds is not essential for their hypoglycemic activity (Breslin et al., 1993).

  • Anti-Candida and Anti-Enzyme Activities : Certain carboximidamides exhibit antifungal activities against Candida species and inhibit enzyme production. They hold potential for developing more effective antifungal therapies (Oliveira et al., 2014).

  • Antimicrobial Applications : Heterocyclic sulfamoyl-phenyl-carboximidamides, derived from clinically applied sulfonamides, have shown promising antibacterial, antifungal, and tuberculostatic activities, indicating their potential in antimicrobial therapy (Gobis et al., 2012).

  • Copper Recovery from Solutions : Hydrophobic N'-alkyloxypyridine-carboximidamides are effective in extracting copper(II) from chloride solutions. This highlights their potential use in metal recovery and purification processes (Wojciechowska et al., 2017).

Safety And Hazards

Thiophene-2-carboximidamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide, and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2 have been conducted . These studies provide a promising direction for the development of new anti-viral drugs .

properties

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H41FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboximidamide)

Citations

For This Compound
2,140
Citations
X Song, P Sun, J Wang, W Guo, Y Wang… - European Journal of …, 2020 - Elsevier
… Therefore, we retained the 1,2,5-oxadiazole-3-carboximidamide fragment and introduced a … As a result, 1,2,5-oxadiazole-3-carboximidamide derivatives 7–33 were synthesized and …
Number of citations: 27 www.sciencedirect.com
HF Dastjerdi, N Naderi, M Nematpour, E Rezaee… - Journal of Molecular …, 2020 - Elsevier
The inhibitors of the enzyme dipeptidyl peptidase type 4 (DPP-4), as a potent stimulator of insulin secretion and an inhibitor of glucagon secretion from the pancreas, have been …
Number of citations: 16 www.sciencedirect.com
MA Mahmoud, AF Mohammed, OIA Salem… - Journal of Molecular …, 2023 - Elsevier
A new series of substituted aryl carboximidamide VIa-o was designed and synthesised. IR, 1 H NMR, 13 C NMR as well as elemental microanalysis were used to confirm the structures …
Number of citations: 6 www.sciencedirect.com
H Huang, H Li, S Yang, G Chreifi… - Journal of medicinal …, 2014 - ACS Publications
… The second carboximidamide in 9 does not make any direct … the thiophene-2-carboximidamide head that tightly anchors … While the first phenyl ring and thiophene-2-carboximidamide …
Number of citations: 53 pubs.acs.org
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a potential target for the next generation of cancer immunotherapies. We describe the development of two series of IDO1 inhibitors …
Number of citations: 1 www.sciencedirect.com
SC Annedi, SP Maddaford, G Mladenova… - Journal of medicinal …, 2011 - ACS Publications
3,6-Disubstituted indole derivatives were designed, synthesized, and evaluated as inhibitors of human nitric oxide synthase (NOS). Bulky amine containing substitution on the 3-position …
Number of citations: 40 pubs.acs.org
SC Annedi, J Ramnauth, SP Maddaford… - Journal of medicinal …, 2012 - ACS Publications
A series of 1,6-disubstituted indoline derivatives were synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS) designed to mitigate the cardiovascular liabilities …
Number of citations: 51 pubs.acs.org
BGM Youssif, MFA Mohamed, MM Al-Sanea… - Bioorganic …, 2019 - Elsevier
A series of novel naproxen analogues containing 3-aryl-1,2,4-oxadiazoles moiety (4b-g) and their reaction intermediates aryl carboximidamides moiety (3b-g) was synthesized and …
Number of citations: 41 www.sciencedirect.com
I Tiritiris - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C6H13N3, the C=N and C—N bond lengths in the CN3 unit are 1.3090 (17), and 1.3640 (17) (C–NH2) and 1.3773 (16) Å, indicating double- and single-bond …
Number of citations: 1 scripts.iucr.org
D Belkhir-Talbi, N Ghemmit-Doulache… - Inorganic Chemistry …, 2021 - Elsevier
… of the carboximidamide ring was … carboximidamide. The results are in favor of metal–ligand interactions through the oxygen atom of pyronyl hydroxyl –OH and –NH of carboximidamide. …
Number of citations: 11 www.sciencedirect.com

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